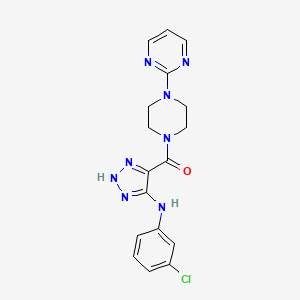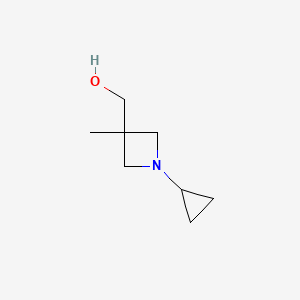
(1-Cyclopropyl-3-methylazetidin-3-yl)methanol
カタログ番号 B2425659
CAS番号:
2375259-35-9
分子量: 141.214
InChIキー: LYRSFGTVLLLQPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-Cyclopropyl-3-methylazetidin-3-yl)methanol” is an organic compound that has gained attention in scientific research due to its potential applications in various fields. It has a molecular weight of 141.21 .
Molecular Structure Analysis
The InChI code for “(1-Cyclopropyl-3-methylazetidin-3-yl)methanol” is1S/C8H15NO/c1-8(6-10)4-9(5-8)7-2-3-7/h7,10H,2-6H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
“(1-Cyclopropyl-3-methylazetidin-3-yl)methanol” has a molecular weight of 141.21 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.科学的研究の応用
Catalysis and Organic Synthesis
- Tris(triazolyl)methanol-Cu(I) Structure : A study by Ozcubukcu et al. (2009) highlights the synthesis of a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, forming a stable complex with CuCl, which catalyzes Huisgen 1,3-dipolar cycloadditions effectively (Ozcubukcu et al., 2009).
Mass Spectrometry in Stereomer Characterization
- Characterization of Cyclopropane Amino Acids : Cristoni et al. (2000) demonstrated the utility of atmospheric pressure chemical ionization multi-stage mass spectrometry for characterizing stereoisomeric synthons of cyclopropane amino acids (Cristoni et al., 2000).
Chiral Catalysis
- Enantiopure Azetidin-2-yl(diphenyl)methanol : A study by Wang et al. (2008) focused on the preparation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, showing its effectiveness in catalytic asymmetric addition of organozinc reagents to aldehydes (Wang et al., 2008).
Methylotrophy and Biotechnology Applications
- Methylotrophy in Methylobacterium extorquens : The ability of methylotrophic bacteria like Methylobacterium extorquens to use methanol as a single source of carbon and energy was explored by Ochsner et al. (2014), highlighting methanol's value in biotechnology (Ochsner et al., 2014).
Methanol in Chemical Reactions
- Electrochemical Utilization of Methanol : Liu et al. (2021) discussed an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one, utilizing methanol as the C1 source (Liu et al., 2021).
特性
IUPAC Name |
(1-cyclopropyl-3-methylazetidin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(6-10)4-9(5-8)7-2-3-7/h7,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRSFGTVLLLQPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C2CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropyl-3-methylazetidin-3-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate
1356404-91-5


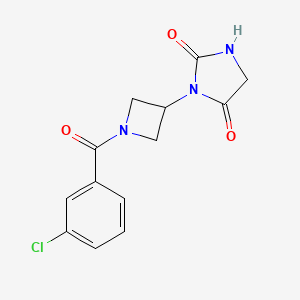
![4-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2425581.png)
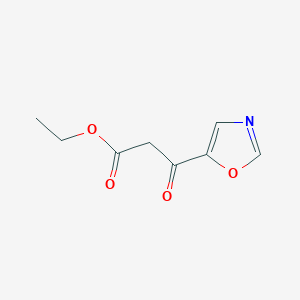
![2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2425583.png)
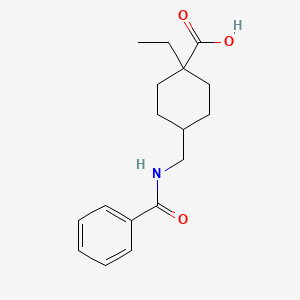

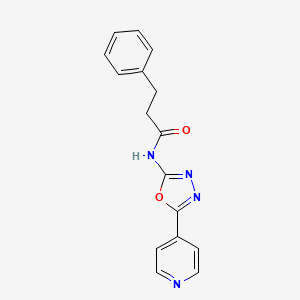



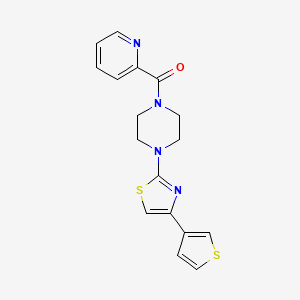
![Methyl 4-{[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B2425597.png)
